molecular formula C12H25N3O5 B14258009 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-nitroso- CAS No. 471924-38-6

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-nitroso-

Cat. No.: B14258009
CAS No.: 471924-38-6
M. Wt: 291.34 g/mol
InChI Key: NYGXUOCETZPKII-UHFFFAOYSA-N
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Description

7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound with a molecular formula of C12H25N3O5. This compound is part of the crown ether family, known for their ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to act as phase transfer catalysts.

Preparation Methods

The synthesis of 7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with nitrosating agents. One common method involves the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group into the compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is studied for its potential biological activities, including its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate metal cations, facilitating their transport and reactivity. This property is exploited in various applications, including catalysis and ion transport.

Comparison with Similar Compounds

7-Nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique compared to other crown ethers due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Similar compounds include:

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Lacks the nitroso group and has different reactivity.

    7-(4-Nitrobenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains a nitrobenzyl group, which alters its chemical properties and applications.

These comparisons highlight the unique features of 7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

471924-38-6

Molecular Formula

C12H25N3O5

Molecular Weight

291.34 g/mol

IUPAC Name

7-nitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C12H25N3O5/c16-14-15-3-7-19-11-9-17-5-1-13-2-6-18-10-12-20-8-4-15/h13H,1-12H2

InChI Key

NYGXUOCETZPKII-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1)N=O

Origin of Product

United States

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